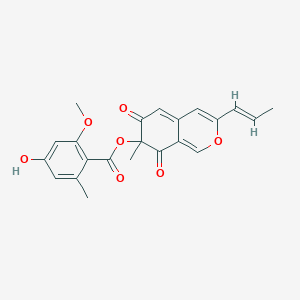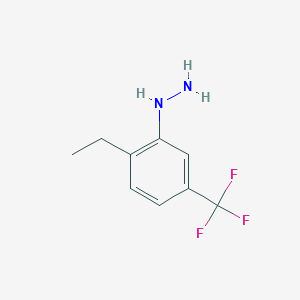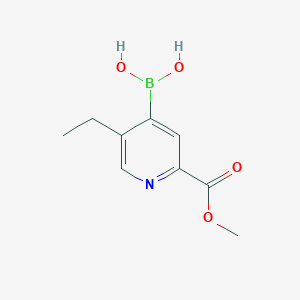
(3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a thiazole ring and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the boronic acid moiety. One common method involves the reaction of 4-bromo-3-(trifluoromethyl)benzoic acid with thioamides under specific conditions to form the thiazole ring. The resulting intermediate is then subjected to borylation reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazole ring can undergo reduction under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The thiazole ring and trifluoromethyl group contribute to its biological activity, making it a candidate for developing new antimicrobial, antifungal, and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts. Its unique chemical properties enhance the performance and stability of these materials.
Mecanismo De Acción
The mechanism of action of (3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The thiazole ring and trifluoromethyl group contribute to its binding affinity and specificity, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Trifluoromethyl)phenyl)boronic acid: Similar structure but lacks the thiazole ring.
(3-(Thiazol-4-yl)phenyl)boronic acid: Similar structure but lacks the trifluoromethyl group.
(3-(Thiazol-4-yl)-5-(methyl)phenyl)boronic acid: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
(3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the thiazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity, stability, and potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C10H7BF3NO2S |
|---|---|
Peso molecular |
273.04 g/mol |
Nombre IUPAC |
[3-(1,3-thiazol-4-yl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H7BF3NO2S/c12-10(13,14)7-1-6(9-4-18-5-15-9)2-8(3-7)11(16)17/h1-5,16-17H |
Clave InChI |
HYCWKDKIMGMHMA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=CSC=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14077817.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077818.png)

![Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B14077839.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester](/img/structure/B14077842.png)

![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)
![5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14077858.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide](/img/structure/B14077871.png)


![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)
